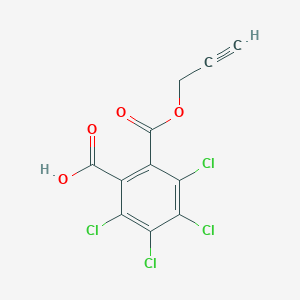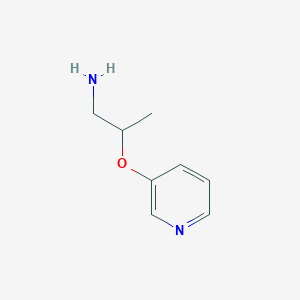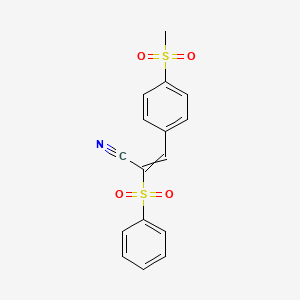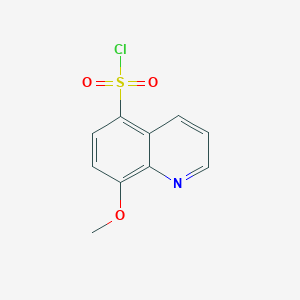
Acide 5-chloro-6-fluoronicotinique
Vue d'ensemble
Description
5-Chloro-6-fluoronicotinic acid is an organic compound consisting of a pyridine ring with a chlorine and a fluorine atom on adjacent carbon atoms . It contains a total of 14 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular formula of 5-Chloro-6-fluoronicotinic acid is C6H3ClFNO2 . It has a molecular weight of 175.54 g/mol . The structure contains 11 heavy atoms, 1 rotatable bond, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .Physical and Chemical Properties Analysis
5-Chloro-6-fluoronicotinic acid has a boiling point of 322.5±37.0 °C and a density of 1.576±0.06 g/cm3 . It has a pKa value of 3.04±0.10 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Pharmacologie
Acide 5-chloro-6-fluoronicotinique : est utilisé dans la recherche pharmacologique en raison de son potentiel en tant que bloc de construction pour la synthèse de divers composés. Son atome de fluor peut être crucial dans le développement de nouveaux médicaments, en particulier ceux ciblant le système nerveux central où les composés fluorés présentent souvent une biodisponibilité et une stabilité métabolique accrues .
Agriculture
En agriculture, l'this compound peut servir de précurseur pour la synthèse de produits agrochimiques. Ses dérivés pourraient être explorés pour leur potentiel en tant qu'herbicides ou pesticides, tirant parti des propriétés uniques conférées par les atomes de fluor et de chlore .
Science des matériaux
Le composé trouve des applications dans la science des matériaux, en particulier dans le développement de nouveaux polymères et revêtements. La présence de fluor peut conférer aux matériaux une résistance accrue aux solvants et à la dégradation thermique, ce qui le rend précieux pour les matériaux haute performance .
Biochimie
En biochimie, l'this compound est un candidat pour la modification des biomolécules. Il peut être utilisé pour introduire des atomes de fluor dans les peptides ou les acides nucléiques, ce qui peut modifier leurs propriétés pour des études en protéomique et en génomique .
Science de l'environnement
Les scientifiques de l'environnement pourraient enquêter sur les effets des composés fluorés comme l'this compound sur les écosystèmes. La recherche pourrait se concentrer sur sa biodégradation, sa persistance dans l'environnement et sa bioaccumulation potentielle .
Chimie analytique
Enfin, en chimie analytique, l'this compound peut être utilisé comme étalon ou réactif dans le développement de méthodes analytiques. Sa structure et ses propriétés bien définies le rendent adapté à l'étalonnage des instruments ou au développement de nouvelles techniques de détection .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Chloro-6-fluoronicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, 5-Chloro-6-fluoronicotinic acid can act as an inhibitor or activator of certain enzymes, thereby influencing the rate of biochemical reactions . Additionally, this compound can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of 5-Chloro-6-fluoronicotinic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloro-6-fluoronicotinic acid has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can alter cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-fluoronicotinic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 5-Chloro-6-fluoronicotinic acid can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . These molecular mechanisms provide a comprehensive understanding of how 5-Chloro-6-fluoronicotinic acid influences biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-fluoronicotinic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Additionally, long-term exposure to 5-Chloro-6-fluoronicotinic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-fluoronicotinic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and cellular processes . For instance, high doses of 5-Chloro-6-fluoronicotinic acid can result in toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . These dosage-dependent effects are critical for understanding the safety and efficacy of 5-Chloro-6-fluoronicotinic acid in preclinical studies.
Metabolic Pathways
5-Chloro-6-fluoronicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, 5-Chloro-6-fluoronicotinic acid can inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting their concentrations in cells
Transport and Distribution
The transport and distribution of 5-Chloro-6-fluoronicotinic acid within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 5-Chloro-6-fluoronicotinic acid can bind to proteins that facilitate its distribution to various cellular compartments . These transport and distribution mechanisms are crucial for understanding how 5-Chloro-6-fluoronicotinic acid exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 5-Chloro-6-fluoronicotinic acid is determined by various targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of 5-Chloro-6-fluoronicotinic acid within these compartments can influence its activity and function, making it an important factor in its overall biochemical properties
Propriétés
IUPAC Name |
5-chloro-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHESJWPBKSDWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394875 | |
| Record name | 5-chloro-6-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38185-57-8 | |
| Record name | 5-chloro-6-fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-fluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)
![METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE](/img/structure/B1364461.png)

![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)

![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)
![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)

![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)
![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)




